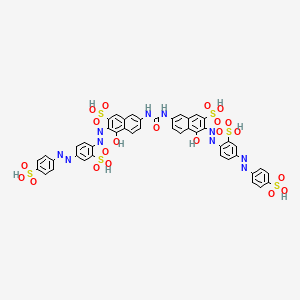

Direct red 80 free acid

Description

Historical Development and Significance of Polyazo Dyes in Research

The development of azo dyes in the 19th century marked a significant turning point in the chemical industry and various scientific fields. researchgate.netmdpi.com These synthetic colorants, characterized by the presence of one or more azo groups (-N=N-), offered a wide spectrum of vibrant and stable colors, quickly supplanting many natural dyes. researchgate.netiipseries.org

Polyazo dyes, which contain multiple azo groups within a single molecule, represent a further evolution of this class of compounds. mdpi.comnih.govekb.eg The increased number of azo groups and the extended conjugation within their molecular structure often lead to enhanced color intensity and different binding properties compared to their monoazo or disazo counterparts. mdpi.com This complexity allows for the design of dyes with specific affinities for certain substrates, a property that has been extensively exploited in various research applications. The ability of polyazo dyes like Direct Red 80 to selectively bind to macromolecules such as collagen has made them invaluable tools in histology and pathology. medchemexpress.comresearchgate.net

Structural Characteristics and Chemical Classifications Relevant to Research Applications

Direct Red 80 free acid is classified as a polyazo dye, specifically a tetrakisazo compound, due to the presence of four azo linkages in its structure. sigmaaldrich.comtargetmol.com Its chemical formula is C₄₅H₃₂N₁₀O₂₁S₆. echemi.com The molecule is large and planar, with an extensive aromatic system. sigmaaldrich.com A key feature of its structure is the presence of six sulfonic acid groups (-SO₃H). These groups are highly polar and are responsible for the compound's significant water solubility.

The molecule's structure also includes multiple hydroxyl (-OH) and amino (-NH-) functional groups, which, along with the sulfonic acid groups, can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. researchgate.net It is this combination of a large, planar structure and multiple functional groups that is believed to underlie its strong and specific binding to the triple-helical structure of collagen fibers. caymanchem.comnih.gov

Table 1: Physicochemical Properties of Direct Red 80

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ (for the hexasodium salt) |

| Molecular Weight | 1373.07 g/mol (for the hexasodium salt) sigmaaldrich.com |

| Appearance | Dark red, purple, or brown powder thermofisher.com |

| λmax in water | 524 - 532 nm thermofisher.com |

Note: The provided data is for the more commonly available hexasodium salt form of Direct Red 80.

Overview of Research Trajectories for this compound

The primary research application of Direct Red 80 is in the field of histology for the staining of collagen. medchemexpress.com The Picrosirius Red (PSR) staining method, which utilizes Direct Red 80 in a saturated picric acid solution, is a widely used technique for the visualization and quantification of collagen in tissue sections. nih.gov When viewed under polarized light, collagen stained with Picrosirius Red exhibits a characteristic birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green. This property allows for the differentiation of collagen fiber thickness and density.

Beyond its use in collagen staining, Direct Red 80 has also been employed in studies of amyloid deposition. medchemexpress.comselleckchem.com Amyloid fibrils, which are characteristic of several diseases, can also be stained by this dye.

More recently, research has explored the use of Direct Red 80 in other areas. For instance, it has been used as a model compound in studies on the adsorption of dyes from aqueous solutions, which is relevant to environmental science and wastewater treatment research. chemicalbook.comresearchgate.net There is also interest in its fluorescent properties for quantitative imaging of collagen. nih.gov

While the use of Direct Red 80 in histological staining is well-established, there are still areas where further research is needed. A significant portion of the literature focuses on the sodium salt form of the dye. nih.govcaymanchem.com More detailed studies on the specific properties and applications of the free acid form could provide a deeper understanding of its binding mechanisms.

The precise molecular interactions between Direct Red 80 and different types of collagen are not fully elucidated. Future research could employ advanced analytical techniques to investigate these interactions at a molecular level. Furthermore, while the dye is known to stain amyloid, its specificity and the mechanism of binding in this context are less well-characterized compared to its interaction with collagen.

The development of new applications for this compound, potentially leveraging its unique photophysical properties, represents another avenue for future investigation. Exploring its potential in areas beyond traditional histology, such as in the development of new biomaterials or as a probe in biophysical studies, could unlock new scientific possibilities.

Structure

2D Structure

Properties

CAS No. |

25188-41-4 |

|---|---|

Molecular Formula |

C45H32N10O21S6 |

Molecular Weight |

1241.2 g/mol |

IUPAC Name |

4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C45H32N10O21S6/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76) |

InChI Key |

IUNAENBIEJRAKZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

25188-41-4 |

Related CAS |

2610-10-8 (hexa-hydrochloride salt) |

Synonyms |

2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications

Investigation of Novel Synthesis Routes for Direct Red 80 Free Acid Precursors

The intricate structure of this compound is assembled from several key precursor molecules. Traditional synthetic pathways often involve multiple steps with significant environmental footprints. Modern research focuses on developing novel, more efficient, and greener routes to these essential building blocks. The primary precursors for Direct Red 80 are derivatives of 4,4'-diaminobenzanilide, a sulfonated aminonaphthol (akin to J-acid), and a sulfonated aromatic amine.

Novel approaches to these precursors emphasize waste reduction and the use of renewable resources. For instance, biosynthetic methods are being explored for producing aminobenzoic acid derivatives, which are fundamental to the aniline (B41778) portion of the dye, from simple, renewable feedstocks like glucose via the shikimate pathway. mdpi.com This represents a significant departure from petroleum-based chemical synthesis. mdpi.com Similarly, greener production methods for key coupling components, such as phenyl J-acid, have been developed that eliminate liquid waste by recycling filtrates and mother liquors directly back into the reaction process. google.com For the central diamine component, strategies used in the synthesis of sulfonated polyaramides, which involve the polymerization of sulfonated diamine monomers, can be adapted to create water-soluble, functionalized dianiline precursors with greater control over the degree of sulfonation. conicet.gov.ar

The following table compares a traditional synthetic approach to a key precursor with a hypothetical novel approach based on modern research findings.

| Feature | Traditional Synthesis (e.g., Phenyl J-Acid) | Novel/Green Synthesis Approach |

| Starting Materials | Naphthalene (B1677914), oleum, sodium sulfite, aniline, strong acids/bases | Naphthalene derivatives, potentially from renewable sources. |

| Process | Multi-step sulfonation, reduction, and condensation reactions. | Process intensification with closed-loop recycling of waste streams. google.com |

| Waste Generation | Significant liquid waste from filtration and neutralization steps. | Near-zero liquid waste discharge by returning filtrate to the reaction vessel. google.com |

| Environmental Impact | High E-Factor due to byproducts and harsh reagents. | Belongs to "green industry" with reduced emissions and energy consumption. google.com |

Catalytic Approaches in this compound Synthesis

The core chemical transformations in the synthesis of Direct Red 80 are diazotization of primary aromatic amines and the subsequent azo coupling. Catalysis offers a powerful tool to enhance the efficiency, selectivity, and safety of these critical steps.

Diazotization: The classic method involves sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C), which can be hazardous and generate toxic nitrogen oxide gases. thieme-connect.comwikipedia.org Modern catalytic approaches aim to replace these harsh conditions.

Solid Acid Catalysts: Heterogeneous solid acids like silica-supported sulfuric acid, nano silica (B1680970) phosphoric acid, and ion-exchange resins (e.g., Amberlyst-15) can effectively catalyze diazotization under milder, often room-temperature, conditions. nih.govresearchgate.net These catalysts are typically reusable, reducing waste and cost. academie-sciences.fr For example, BF3.SiO2 has been used for the one-pot synthesis of azo dyes at room temperature. growingscience.com

Alternative Reagents: The use of alternative nitrosating agents like tert-butyl nitrite can improve efficiency and reduce waste, while reusable polymeric diazotizing agents offer a greener alternative to sodium nitrite. thieme-connect.comnumberanalytics.com

Azo Coupling: This electrophilic aromatic substitution can be accelerated and controlled through various catalytic methods.

Phase-Transfer Catalysis (PTC): For less reactive coupling components, PTC can be employed. Using catalysts like crown ethers or quaternary ammonium (B1175870) salts, the reaction can be performed in two-phase (aqueous-organic) or non-polar organic systems, which can improve the solubility of reactants and increase yields. researchgate.nethe.com.br

Enzymatic Catalysis: Biocatalysts such as laccases and peroxidases offer a green alternative for forming azo bonds. Laccases can catalyze the oxidative coupling of primary aromatic amines to form symmetrical azo compounds under mild conditions. mdpi.com While traditionally studied for dye degradation, these enzymes' synthetic potential is a key area of green chemistry research. psu.edu

Host-Guest Catalysis: Supramolecular hosts like cucurbiturils (CBs) have been shown to catalyze sequential azo coupling reactions by stabilizing reactive intermediates within their cavities, demonstrating a novel approach to controlling complex reaction sequences. rsc.org

Catalytic Approaches in Azo Dye Synthesis

| Catalytic Approach | Reaction Step | Catalyst Example | Potential Advantages |

|---|---|---|---|

| Solid Acid Catalysis | Diazotization | Nano Silica Phosphoric Acid researchgate.net, Amberlyst-15 nih.gov | Milder reaction conditions (room temp), catalyst reusability, reduced acid waste. |

| Phase-Transfer Catalysis | Azo Coupling | Dibenzo-18-crown-6 researchgate.net | Enables use of less active components, improved yields, use of non-polar solvents. he.com.br |

| Enzymatic Catalysis | Azo Coupling (Oxidative) | Laccase mdpi.com | Environmentally benign (water solvent, mild pH/temp), high specificity. |

| Heterogeneous Catalysis | One-Pot Diazotization/Coupling | Nano Silica/HIO4 ijnnonline.net | Solvent-free conditions (grinding), simple procedure, high yields. |

| Host-Guest Catalysis | Sequential Azo Coupling | Cucurbit researchgate.neturil (CB6) rsc.org | Promotes multi-step reactions, stabilizes unstable intermediates. |

Green Chemistry Principles Applied to this compound Production

The principles can be systematically applied to the synthesis:

Prevention: It is better to prevent waste than to treat it. Novel routes with fewer steps and higher yields are paramount.

Less Hazardous Chemical Syntheses: Replacing toxic and corrosive mineral acids and unstable reagents with solid catalysts or alternative nitrosating agents enhances safety. thieme-connect.com

Designing Safer Chemicals: Direct Red 80 is noted for not releasing carcinogenic benzidine (B372746) upon degradation, making it inherently safer than some older azo dyes. medchemexpress.com

Safer Solvents and Auxiliaries: While water is a common solvent, efforts focus on minimizing organic solvent use or employing solvent-free methods like grinding. ijnnonline.net

Design for Energy Efficiency: Developing catalytic processes that operate at ambient temperature instead of requiring cooling (for diazotization) or heating saves significant energy. growingscience.com

Use of Renewable Feedstocks: Synthesizing aromatic amine precursors from biomass instead of petroleum is a key long-term goal for sustainability. mdpi.com

Reduce Derivatives: Using highly specific enzymes could eliminate the need for protecting and deprotecting functional groups, which adds steps and generates waste.

Catalysis: As detailed in section 2.2, catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can often be recycled.

Design for Degradation: Understanding the metabolic and environmental degradation pathways of Direct Red 80 allows for designing dyes that break down into non-toxic products.

Real-time analysis for Pollution Prevention: In-process monitoring can optimize reaction conditions to maximize yield and minimize byproduct formation.

Inherently Safer Chemistry for Accident Prevention: Using stable, solid diazonium salt intermediates or generating them in situ in continuous flow reactors minimizes the risk of explosion associated with accumulating unstable diazonium salts. numberanalytics.com

Derivatization and Functionalization Strategies for Research Purposes

Beyond its use as a dye, this compound can be chemically modified to create novel molecules for advanced research and materials science. These strategies involve either altering the core chromophore to tune its optical properties or introducing new functional groups for integration into larger systems.

The color of an azo dye is determined by its chromophore, which in Direct Red 80 is the extended conjugated system of aromatic rings linked by four azo (-N=N-) groups. mdpi.com By systematically altering the structure of the precursors, it is possible to synthesize analogs with tailored absorption spectra.

The primary strategies for modification include:

Altering Electronic Properties: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) onto the terminal aromatic rings can shift the maximum absorption wavelength (λmax). researchgate.net Electron-donating groups typically cause a bathochromic shift (to longer wavelengths, i.e., redder color), while withdrawing groups often cause a hypsochromic shift (to shorter wavelengths, i.e., bluer color).

Extending or Modifying Conjugation: Replacing the phenyl rings with other aromatic systems, such as thiophene (B33073) or pyridine, can significantly alter the electronic structure and thus the color. nih.gov For example, work on other dye classes has shown that replacing oxygen atoms in a xanthylium core with heavier chalcogens like sulfur or selenium leads to a dramatic red-shift in absorption. acs.org

Hypothetical Analogs of this compound

| Structural Modification | Rationale | Predicted Effect on λmax |

|---|---|---|

| Replace terminal p-sulfophenyl groups with p-nitrophenyl groups | Introduce strong electron-withdrawing groups. | Hypsochromic shift (shift to blue) |

| Replace terminal p-sulfophenyl groups with p-aminophenyl groups | Introduce strong electron-donating groups. | Bathochromic shift (shift to red) |

| Replace central benzanilide (B160483) bridge with a biphenyl (B1667301) bridge | Alter the planarity and conjugation path of the central unit. | Likely hypsochromic shift due to loss of amide conjugation. |

| Replace terminal phenyl rings with thiophene rings | Modify the π-electron system with a more electron-rich heterocycle. nih.gov | Likely bathochromic shift and altered photophysical properties. |

To use Direct Red 80 in applications like sensors, functional textiles, or as a component in advanced polymers, it is necessary to introduce reactive functional groups that can form covalent bonds with a substrate. mdpi.com This transforms the dye from a simple colorant into a functional molecular building block.

This functionalization can be achieved by modifying the precursors used in the synthesis. For example, instead of using an aminobenzenesulfonic acid, one could use an aminobenzoic acid. The resulting Direct Red 80 analog would have terminal carboxylic acid groups, which are versatile handles for further reactions.

Key functionalization strategies include:

Amide and Ester Formation: Introducing carboxylic acid (-COOH) or amine (-NH₂) groups allows the dye to be covalently linked to polymers or surfaces containing complementary functionalities (e.g., -OH, -NH₂, or activated acids). researchgate.net

Click Chemistry: Incorporating an azide (B81097) (-N₃) or terminal alkyne (-C≡CH) group onto the dye structure enables highly efficient and specific covalent attachment to materials functionalized with the corresponding reaction partner via copper-catalyzed or strain-promoted cycloaddition reactions.

Photo-grafting: A reactive group, such as a methacrylate, can be attached to the dye. frontiersin.org This allows the dye to be permanently grafted onto a material's surface using UV light, a technique useful for creating functional fabrics with properties like pH sensing. frontiersin.org

Functionalization Strategies for Material Integration

| Functional Group | Method of Introduction | Potential Application |

|---|---|---|

| Carboxylic Acid (-COOH) | Use aminobenzoic acid instead of aminobenzenesulfonic acid as a precursor. | Covalent attachment to polymers with -OH or -NH₂ groups (e.g., cellulose, nylon) via ester or amide bonds. flinnsci.ca |

| Amine (-NH₂) | Use a diaminobenzoic acid precursor. | Linkage to materials with carboxyl or epoxy groups; serves as an anchor point for further modification. |

| Azide (-N₃) | Use an azido-functionalized aniline precursor. | Integration into alkyne-functionalized polymers, hydrogels, or biomolecules via "click chemistry". |

| Methacrylate | Post-synthesis modification or use of a methacrylate-bearing precursor. | Photo-grafting onto surfaces like cotton or other textiles to create durable, functional materials. frontiersin.org |

| Phosphonic Acid (-PO₃H₂) | Use of a phosphonic acid-functionalized aniline precursor. | Strong anchoring to metal oxide surfaces (e.g., TiO₂, Al₂O₃) for applications in sensors or dye-sensitized solar cells. acs.org |

Environmental Fate and Transformation Mechanisms

Oxidative Degradation Pathways of Direct Red 80 Free Acid

The oxidative degradation of Direct Red 80 involves the cleavage of its azo bonds (–N=N–), which are responsible for its color. researchgate.net This initial step leads to the formation of various aromatic intermediates, which can be further mineralized into carbon dioxide, water, sulfate (B86663), and ammonia (B1221849) under optimal conditions. researchgate.net

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic pollutants in water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents. brieflands.com AOPs encompass a variety of technologies, including photocatalysis, Fenton and Fenton-like processes, and electrochemical oxidation, all of which have been effectively employed in the degradation of Direct Red 80. researchgate.net

Photocatalysis has emerged as an efficient method for degrading a wide range of organic pollutants, including Direct Red 80. acs.orgnih.gov This process utilizes a semiconductor photocatalyst, which, upon irradiation with light of sufficient energy, generates electron-hole pairs. acs.orgmdpi.com These charge carriers initiate a series of redox reactions that produce reactive oxygen species, such as hydroxyl radicals, responsible for the degradation of the dye molecules. acs.orgmdpi.com

The general mechanism of photocatalytic degradation can be summarized as follows:

Excitation: A photon with energy equal to or greater than the bandgap of the semiconductor excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. mdpi.com

Generation of Reactive Species: The photogenerated holes can react with water molecules or hydroxide (B78521) ions to form hydroxyl radicals (•OH). mdpi.com Simultaneously, electrons in the conduction band can react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻). mdpi.com

Oxidation of Pollutant: The highly reactive hydroxyl radicals attack the dye molecules adsorbed on the catalyst surface, leading to their progressive breakdown into smaller, less complex intermediates and ultimately to mineralization. acs.orgmdpi.com

The kinetics of photocatalytic degradation of Direct Red 80 often follow a pseudo-first-order model, particularly in the UV/TiO₂/H₂O₂ process. researchgate.net However, some studies using specific nanocomposites have found the degradation to better fit a pseudo-second-order reaction. researchgate.net The efficiency of the degradation is significantly influenced by the specific photocatalyst used and the operational parameters of the system. researchgate.netresearchgate.net For instance, the UV/TiO₂/H₂O₂ process has demonstrated the capability for complete degradation of Direct Red 80. researchgate.net

Semiconductor nanocomposites play a crucial role in enhancing the efficiency of photocatalytic degradation of Direct Red 80. ijche.irbohrium.comdntb.gov.ua These materials, often combining two or more semiconductor oxides, offer improved properties compared to single-component catalysts. The primary advantages include:

Improved Charge Separation: The heterojunctions formed between different semiconductor materials facilitate the separation of photogenerated electron-hole pairs, reducing their recombination rate and thereby increasing the quantum yield of the photocatalytic process. researchgate.netijche.ir

Increased Surface Area: The nanostructure of these composites provides a larger surface area for the adsorption of dye molecules and for catalytic reactions to occur. researchgate.net

Several studies have demonstrated the effectiveness of various nanocomposites in the degradation of Direct Red 80. For example:

A ZnO-ZnS nanocomposite showed a 40% higher degradation rate for Direct Red 80 compared to pure ZnO nanoparticles, achieving 98.76% degradation in 60 minutes under UV irradiation. ijche.ir This enhanced performance was attributed to a reduced band gap and efficient charge transfer within the heterojunction. ijche.ir

A ternary ZnO/ZnTiO₃/Zn₂Ti₃O₈ nanocomposite achieved 93.6% degradation of Direct Red 80 after 90 minutes. researchgate.net The improved photocatalytic activity was credited to the formation of heterojunctions that suppress electron-hole recombination and widen the light absorption range. researchgate.net

Other research has investigated the use of NiO/CuO, CuO/ZnO, and ZnO/NiO nanocomposites for the photocatalytic degradation of Direct Red 80, highlighting the versatility of these materials. bohrium.comdntb.gov.ua

The efficiency of the photocatalytic degradation of Direct Red 80 is significantly influenced by several key operational parameters. researchgate.netmedcraveonline.com Optimizing these parameters is crucial for maximizing the degradation rate and achieving complete mineralization of the dye.

pH: The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. acs.orgresearchgate.net For many photocatalytic systems involving titanium dioxide, acidic conditions are often favorable. researchgate.net

Catalyst Loading: The concentration of the photocatalyst must be optimized. An increase in catalyst loading generally increases the number of active sites and the rate of degradation up to a certain point. researchgate.netmedcraveonline.com However, excessive catalyst concentration can lead to light scattering and a reduction in the penetration of UV light, thereby decreasing the efficiency. medcraveonline.com

Initial Dye Concentration: The initial concentration of Direct Red 80 also plays a significant role. medcraveonline.commdpi.com Higher concentrations can lead to a slower degradation rate as more dye molecules compete for the limited number of active sites on the catalyst surface. mdpi.com Additionally, at high concentrations, the dye molecules can absorb a significant amount of light, hindering the activation of the photocatalyst. mdpi.com

Light Intensity: The rate of photocatalytic degradation is dependent on the intensity of the light source. nih.gov An increase in light intensity generally leads to a higher rate of electron-hole pair generation, thus enhancing the degradation rate. nih.gov

Temperature: While photocatalysis is primarily a light-dependent process, temperature can have a minor effect. acs.org Studies suggest that a temperature range of 20-80°C is generally considered optimal for the effective photodegradation of organic compounds. medcraveonline.com

Fenton and Fenton-like processes are another class of AOPs that have proven effective in degrading Direct Red 80. brieflands.comtarce.co The classical Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). tarce.comdpi.com

The core reactions in the Fenton process are: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com

In Fenton-like processes, other transition metals or catalysts are used in place of or in addition to ferrous ions to catalyze the decomposition of H₂O₂ and generate reactive radicals. frontiersin.org These processes can sometimes offer advantages such as a wider operational pH range. frontiersin.org

A study on the degradation of Direct Red 80 using a Fenton-like process with cobalt ferrite (B1171679) (CoFe₂O₄) as a catalyst and persulfate as an oxidant demonstrated nearly 100% removal of the dye within 60 minutes. nih.gov The primary degrading species were identified as superoxide radicals and singlet oxygen. The presence of UV light significantly accelerated this process, highlighting the potential of photo-Fenton systems. nih.gov

The efficiency of Fenton processes is highly dependent on parameters such as pH, and the concentrations of the iron catalyst and hydrogen peroxide. tarce.co For the degradation of Direct Red 80, an optimal pH of around 3 is often reported for the traditional Fenton process. tarce.co

Electrochemical oxidation is a robust AOP for the treatment of wastewaters containing refractory organic pollutants like Direct Red 80. researchgate.net This method involves the generation of oxidizing species either directly at the anode surface through electron transfer or indirectly through the formation of mediators like hypochlorite (B82951) or hydroxyl radicals in the bulk solution. iwaponline.comd-nb.info

Studies on the electrochemical degradation of Direct Red 80 have employed various anode materials, including boron-doped diamond (BDD), iron, and polypyrrole. BDD anodes are particularly effective due to their high oxygen evolution overpotential, which promotes the generation of hydroxyl radicals and leads to high mineralization efficiency. researchgate.net Research has shown that using a BDD anode can achieve almost complete color removal and a significant reduction in Chemical Oxygen Demand (COD), in some cases between 50% and 90%.

The electro-Fenton process is a hybrid electrochemical AOP that combines the advantages of electrochemical treatment and the Fenton reaction. knepublishing.com In this process, H₂O₂ is continuously generated in-situ at the cathode via the reduction of oxygen, while Fe²⁺ is regenerated at the cathode from Fe³⁺. knepublishing.com This continuous supply of Fenton's reagents enhances the degradation efficiency. Studies using a BDD anode and a carbon-felt cathode have demonstrated the effectiveness of the electro-Fenton process for the degradation and mineralization of Direct Red 80. researchgate.netknepublishing.com The efficiency of this process is influenced by the applied current density and the source of iron. researchgate.netknepublishing.com While complete removal of the dye can be achieved at lower current densities, higher densities may be required for complete mineralization to CO₂ and H₂O. knepublishing.com

Role of Semiconductor Nanocomposites in Photocatalysis

Fenton-like Processes and Radical Generation

Chemical Oxidation Studies and By-product Characterization

Advanced Oxidation Processes (AOPs) are effective in degrading Direct Red 80. For instance, heterogeneous photocatalysis using titanium dioxide (TiO2) can lead to the breakdown of the dye. researchgate.net This process is believed to start with the cleavage of the azo bonds, followed by desulfonation and dihydroxylation, ultimately forming aromatic compounds that can be mineralized into carbon dioxide, water, sulfate, and ammonia. researchgate.net

Reductive Degradation Pathways of this compound

Under anaerobic conditions, the primary degradation pathway for Direct Red 80 involves the reductive cleavage of its azo bonds. tandfonline.commst.dk

Azo Bond Cleavage Mechanisms

The reduction of the azo linkages (–N=N–) is the initial and rate-limiting step in the anaerobic biodegradation of Direct Red 80. tandfonline.commst.dkwur.nl This process involves the transfer of electrons to the azo dye, which acts as an electron acceptor. tandfonline.com The cleavage of the azo bonds results in the formation of smaller, colorless aromatic amines. researchgate.nettandfonline.com These resulting aromatic amines can be more toxic than the parent dye molecule. tandfonline.com For Direct Red 80, identified metabolites from reductive cleavage include aniline (B41778) and 1,4-diamine benzene (B151609). researchgate.net The complete mineralization of these intermediates often requires a subsequent aerobic treatment step. tandfonline.com

Biodegradation and Biotransformation Research

Microorganisms play a significant role in the breakdown of Direct Red 80. tandfonline.comjneonatalsurg.comnih.gov

Microbial Decolorization and Degradation Studies

Various studies have demonstrated the potential of microbial consortia and isolated strains to decolorize and degrade Direct Red 80. The initial step is typically the reductive cleavage of the azo bonds under anaerobic or microaerophilic conditions, leading to decolorization. tandfonline.comresearchgate.net This is often followed by the aerobic degradation of the resulting aromatic amines. tandfonline.com The efficiency of decolorization can be influenced by factors such as pH, temperature, and the presence of co-substrates. jneonatalsurg.com For example, the presence of glucose has been shown to significantly enhance the decolorization of Direct Red 80 in microbial fuel cells. researchgate.net

Identification of Dye-Degrading Microbial Strains

Several bacterial and fungal strains have been identified for their ability to degrade Direct Red 80 and similar azo dyes.

| Microbial Strain | Dye Degraded | Key Findings | Reference |

| Pseudomonas stutzeri (BD 05) | Direct Red 80 | Showed the highest potential for decolorizing the dye among isolated strains. | sciencetechindonesia.com |

| Bacillus sp. | Direct Red dye | Achieved up to 80% degradation within 24-48 hours. | jneonatalsurg.com |

| Bacillus pumilus | Direct Red 81 | Showed 17% decolorization alone, but 97% when supplemented with yeast extract. | ijcmas.com |

| Aspergillus clavatus | Direct Red 81 | Achieved 95% decolorization of the dye. | ijcmas.com |

| Bacillus sp. DMS2 | Direct Red 81 | Capable of efficiently degrading the dye under microaerophilic conditions. | frontiersin.org |

| Mixed bacterial cultures | Direct Red 81 | Achieved ≥80% decolorization within 8 hours. | nih.gov |

| Phanerochaete chrysosporium | Direct Red 80 | Showed >90% decolorization efficiency after 24 hours in a reactor. | tandfonline.com |

Enzymatic Degradation Mechanisms (e.g., Azoreductase)

The enzymatic breakdown of Direct Red 80 is primarily initiated by azoreductases. tandfonline.comresearchgate.netmdpi.com These enzymes catalyze the reductive cleavage of the azo bonds, which is the key step in the decolorization process. tandfonline.comnih.govscholarsresearchlibrary.com Azoreductases can be flavin-dependent or flavin-independent and often require reducing equivalents like NADH or NADPH. nih.govmdpi.comscholarsresearchlibrary.com The activity of these enzymes is typically higher under anaerobic conditions, as oxygen can compete for the reducing agents. mdpi.com While azoreductases are crucial for the initial breakdown, other enzymes such as laccases and peroxidases may be involved in the further degradation of the resulting aromatic amines. nih.govmdpi.com

Factors Influencing Biotransformation Efficiency (pH, Temperature, Media Composition)

The efficiency of microbial biotransformation of organic compounds like this compound is intricately linked to environmental conditions. Key factors such as pH, temperature, and the composition of the surrounding media play a crucial role in dictating the rate and extent of degradation. nih.govfrontiersin.org

pH: The pH of the medium affects both the metabolic activity of the microorganisms and the chemical state of the dye molecule. frontiersin.org For many microbial processes, optimal activity is observed within a specific pH range. For instance, in the fermentation of dairy coproducts, a pH of 5.5 was found to be more favorable for the production of lactic acid compared to a more acidic pH of 4.8. mdpi.com Deviations from the optimal pH can hinder microbial growth and enzymatic activity, thereby reducing biotransformation efficiency. nih.gov In the context of dye adsorption, a precursor to biotransformation, the pH influences the surface charge of both the adsorbent and the dye. For Direct Red 80, an anionic dye, a lower pH generally favors adsorption onto biomass as it protonates the adsorbent surface, creating a positive charge that attracts the negatively charged dye molecules. iwaponline.comnih.gov For example, the adsorption of Direct Red 80 onto potato peels was found to be most effective at a pH of 2. iwaponline.comnih.gov

Temperature: Temperature is another critical parameter that governs the rate of microbial metabolism and enzymatic reactions. frontiersin.org Generally, an increase in temperature, up to an optimal point, enhances the rate of biotransformation. frontiersin.org Studies on the adsorption of Direct Red 81, a similar direct dye, showed that higher temperatures increased adsorption efficiency, indicating an endothermic process. bohrium.com Similarly, the adsorption of Direct Red 80 onto potato peels was also found to be endothermic. iwaponline.comnih.gov The biotransformation of various natural products has shown that there is an optimal temperature for maximum yield, with temperatures around 30°C often being effective. nih.gov

Bioelectrochemical Systems for Dye Degradation

Bioelectrochemical systems, particularly Microbial Fuel Cells (MFCs), have emerged as a promising technology for the simultaneous degradation of recalcitrant compounds like Direct Red 80 and the generation of electricity. researchgate.netresearchgate.net In a dual-chamber MFC, Direct Red 80 can be degraded in the cathodic chamber. researchgate.net The degradation efficiency is significantly enhanced by the presence of a carbon source, like glucose, in the anodic chamber, which fuels the metabolic activity of the electrochemically active bacteria. researchgate.netresearchgate.net

One study demonstrated that with an initial Direct Red 80 concentration of 200 mg/L, a decolorization efficiency of 85.8% was achieved within 48 hours when 1,000 mg/L of glucose was used as a co-substrate. researchgate.net In the absence of glucose, the decolorization efficiency was only 23%. researchgate.netresearchgate.net This highlights the critical role of the electron donor in the bioelectrochemical process. The degradation mechanism is believed to involve the reductive cleavage of the azo bonds (–N=N–) in the dye molecule. researchgate.net Research has also shown that co-culturing specific bacterial strains, such as Pseudomonas putida and Pseudomonas aeruginosa, can improve power generation and dye degradation in MFCs. mdpi.com While some studies have focused on feeding azo dyes into the anode chamber, treating them in the cathode chamber with enzymes like laccase may offer a more stable degradation process. frontiersin.org

Adsorption and Sorption Phenomena in Environmental Systems

Adsorption is a key process that governs the fate of this compound in the environment, involving its accumulation at the interface of solid surfaces. This phenomenon is critical for the development of effective water treatment technologies. iwaponline.comrsc.org

Adsorbent Development and Characterization for this compound Removal

A wide range of materials have been investigated for their potential to adsorb Direct Red 80 from aqueous solutions. These can be broadly categorized into low-cost adsorbents derived from waste materials and specifically engineered adsorbents.

The use of agricultural and industrial byproducts as adsorbents is an attractive, low-cost, and sustainable approach for wastewater treatment. lidsen.com Various materials have been tested for their efficacy in removing Direct Red 80 and similar dyes.

Potato Peels: Studies have shown that potato peels can effectively adsorb Direct Red 80 from aqueous solutions. iwaponline.comnih.gov The process is influenced by pH, with optimal adsorption occurring in acidic conditions (pH 2). iwaponline.comnih.gov

Almond Shells: Activated carbon prepared from almond shells has demonstrated a high removal efficiency for Direct Red 80, reaching approximately 97% within one hour. scirp.orgscirp.org

Sugarcane Bagasse: Both raw and chemically modified sugarcane bagasse have been used as adsorbents for Direct Red 80. researchgate.net Modification with sulfuric acid was found to significantly increase the adsorption capacity. researchgate.net

Cotton Pods and Calyx: Cotton calyx, especially when treated with iron sulfate to form a composite, has shown high removal efficiency (up to 97%) for Direct Red 80. researchgate.net

Bamboo Sawdust: Native and citric acid-modified bamboo sawdust have been investigated for the removal of Direct Red 81, a closely related dye. dergipark.org.tr

Other agricultural wastes: Materials like orange peel, rice husk, and coir pith have also been explored for dye removal. researchgate.netijert.org

The effectiveness of these materials lies in their porous structure and the presence of functional groups on their surfaces that can interact with the dye molecules.

To enhance adsorption capacity and efficiency, various materials are engineered to have specific properties.

Chitosan-Based Adsorbents: Chitosan (B1678972), a biopolymer derived from chitin, is a highly effective adsorbent due to the presence of amino and hydroxyl groups in its structure. mrforum.comresearchgate.nettandfonline.com These groups provide active sites for binding with dye molecules. Chitosan can be modified or used in composites to improve its stability and adsorption capacity. mdpi.comasau.ru For instance, chitosan-graphene oxide nanocomposites and chitosan-coated magnetic particles have been developed for enhanced dye removal. tandfonline.comacs.org The adsorption process using chitosan is pH-dependent, with acidic conditions generally favoring the removal of anionic dyes like Direct Red 80. researchgate.net

Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. scirp.orgscirp.org It can be produced from various carbonaceous materials, including agricultural waste like hazelnut shells, orange peels, and almond shells. scirp.orgscirp.orgpjoes.com Activated carbon derived from hazelnut shells has been shown to adsorb Direct Red 80. scirp.orgpjoes.com The combination of activated carbon with other materials, such as chitosan, can create composites with enhanced adsorption capabilities through both physical and chemical interactions. mdpi.comoup.com

Utilization of Agricultural and Industrial Waste as Adsorbents

Adsorption Isotherms and Kinetic Modeling

To understand and optimize the adsorption process, experimental data are often analyzed using isotherm and kinetic models.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. scielo.br It has been found to fit the adsorption data of Direct Red 80 on various adsorbents, including modified sugarcane bagasse and activated carbon from almond shells. scirp.orgscirp.orgresearchgate.net

Freundlich Isotherm: This empirical model describes adsorption on a heterogeneous surface and is not restricted to monolayer coverage. scielo.br The adsorption of Direct Red 80 on potato peels was well-described by the Freundlich model. iwaponline.comnih.gov

Other Models: The Temkin and Dubinin-Kaganer-Radushkevich (DKR) isotherms are also used to analyze adsorption data. dergipark.org.trscielo.br

The table below summarizes the findings from various isotherm studies on the adsorption of Direct Red 80.

| Adsorbent | Best Fit Isotherm Model | Reference |

| Potato Peels | Freundlich | iwaponline.comnih.gov |

| Almond Shell-based Activated Carbon | Langmuir | scirp.orgscirp.org |

| Modified Sugarcane Bagasse | Langmuir | researchgate.net |

| Calcined Bone | Langmuir | researchgate.net |

| Orange Peel | Langmuir | researchgate.net |

| Diatomite | Langmuir, Freundlich, BET | usb.ac.ir |

Kinetic Modeling: Kinetic models are used to investigate the rate of the adsorption process and to understand the potential rate-controlling steps.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. iwaponline.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. iwaponline.com The adsorption of Direct Red 80 onto several adsorbents, including potato peels, almond shell-based activated carbon, and cotton calyx composite, has been found to follow the pseudo-second-order kinetic model. iwaponline.comnih.govscirp.orgscirp.orgresearchgate.net

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. The adsorption process can be controlled by film diffusion, intraparticle diffusion, or both. iwaponline.comdergipark.org.tr

The table below presents a summary of the kinetic modeling results for the adsorption of Direct Red 80.

| Adsorbent | Best Fit Kinetic Model | Reference |

| Potato Peels | Pseudo-second-order | iwaponline.comnih.gov |

| Almond Shell-based Activated Carbon | Pseudo-second-order | scirp.orgscirp.org |

| Cotton Calyx Composite | Pseudo-second-order | researchgate.net |

| Calcined Bone | Pseudo-second-order | researchgate.net |

| Groundnut Shell Activated Carbon | Pseudo-second-order | jmaterenvironsci.com |

| Post-coagulation sludge | Pseudo-second-order | deswater.com |

Mechanisms of Adsorption and Surface Interactions

The adsorption of this compound onto various surfaces is a critical process influencing its environmental distribution. The mechanisms governing these interactions are multifaceted, primarily driven by the dye's molecular structure and the adsorbent's surface chemistry. As a large, polyazo anionic dye with multiple sulfonate groups, its adsorption is significantly influenced by electrostatic interactions, chemisorption, and other intermolecular forces. ufv.brscientificlabs.co.uk

The pH of the aqueous solution is a master variable controlling adsorption. The surface charge of the adsorbent and the ionization state of the dye are both pH-dependent. For many materials, a lower pH (acidic conditions) leads to a more positively charged adsorbent surface, which enhances the electrostatic attraction of the anionic Direct Red 80 molecules. usb.ac.irsemanticscholar.org For instance, the highest adsorption of Direct Red 80 onto diatomite was achieved at a pH of 2. usb.ac.ir Conversely, studies using chitosan microspheres showed that an increase in pH favored the removal of the dye, suggesting that charge neutralization and other intermolecular interactions can also dominate depending on the adsorbent. ufv.br

Research indicates that the adsorption process can involve different kinetic and equilibrium behaviors depending on the adsorbent. The fit of experimental data to models like the Langmuir, Freundlich, and Temkin isotherms helps to describe the adsorbent-adsorbate interaction. The Langmuir model often suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. usb.ac.irdergipark.org.tr For example, the adsorption of Direct Red 80 on diatomite has been evaluated using Langmuir, Freundlich, and BET isotherm models. usb.ac.ir In some cases, the process is best described by pseudo-second-order kinetics, which indicates that chemisorption, involving the sharing or exchange of electrons between the dye and the adsorbent, is the rate-limiting step.

Specific interactions have been observed with various materials:

Diatomite: The adsorption of Direct Red 80 onto raw diatomite is rapid initially, with the highest removal percentage occurring at an acidic pH of 2. usb.ac.ir

Chitosan Microspheres (mQTS): These materials show excellent removal capacity (80-100%) at pH values greater than 6. ufv.br The mechanism is attributed to the presence of free sites for adsorption and either charge neutralization or intermolecular interactions, depending on the solution's pH. ufv.br

Metal-Organic Frameworks (MOFs): A novel adsorbent, Zn-BDC·H2O, demonstrated an exceptionally high uptake capacity for Direct Red 80 (1496.34 mg/g), with electrostatic interactions and surface adsorption identified as the primary mechanisms. acs.org

Metal Surfaces: In a unique application, Direct Red 80 molecules were found to readily adsorb onto the surface of zinc anodes. nih.gov This forms a stable solid electrolyte interphase layer that protects the anode. The sulfonic acid groups of the dye play a key role by displacing water molecules and disrupting the original solvent sheath. nih.gov

Table 1: Adsorption Characteristics of Various Materials for Direct Red 80

| Adsorbent | Optimal pH | Adsorption Capacity (q_m) | Key Interaction Mechanism(s) | Reference(s) |

| Diatomite | 2 | Not specified | Electrostatic attraction | usb.ac.ir |

| Chitosan Microspheres | > 6 | Not specified (80-100% removal) | Charge neutralization, intermolecular interactions | ufv.br |

| Zn-BDC·H2O | Not specified | 1496.34 mg/g | Electrostatic interactions, surface adsorption | acs.org |

| Bamboo Sawdust (for DR 81) | Not specified | 6.43 mg/g (native), 13.83 mg/g (modified) | Favorable adsorption (Langmuir model) | dergipark.org.tr |

| Sugarcane Bagasse (for DR 81) | Not specified | 45.2 mg/g | Chemisorption (Pseudo-second-order kinetics) |

Note: Data for Direct Red 81 (a structurally similar dye) is included for comparative purposes.

Environmental Persistence and Mobility Studies

The environmental persistence of this compound is a significant concern due to its complex polyazo structure, which makes it recalcitrant to degradation. researchgate.netresearchgate.net Its high water solubility, conferred by multiple sulfonic acid groups, suggests high mobility in aqueous systems, posing a risk of widespread contamination. sardarchemicals.com However, its persistence is highly dependent on environmental conditions, particularly the presence of specific microbial communities capable of its degradation.

Under anaerobic conditions, the primary degradation pathway begins with the reductive cleavage of the azo bonds (-N=N-), which are the chromophores responsible for the dye's color. researchgate.net This initial step leads to decolorization and the formation of intermediate aromatic amines, which may themselves be toxic. researchgate.netresearchgate.net Subsequent degradation of these intermediates, such as aniline and 1,4-diamine benzene, can occur under aerobic conditions through processes like desulfonation and dihydroxylation, eventually leading to mineralization into CO₂, H₂O, SO₄²⁻, and NH₃. researchgate.net

Several studies have identified specific bacterial strains capable of breaking down Direct Red 80:

Pseudomonas stutzeri , isolated from textile industry waste, was found to have the highest potential for decolorizing the dye, with a degradation ability of 73.67%. sciencetechindonesia.com Other identified genera include Bacillus and Aeromonas. sciencetechindonesia.com

Bacillus firmus , immobilized in a polymeric gel, was able to completely decolorize a 50 mg/L solution of the dye within 12 hours under anoxic conditions and subsequently degrade the resulting aromatic amines in an aerobic phase. researchgate.net

Microbial Fuel Cells (MFCs) have also demonstrated the ability to degrade Direct Red 80. In one study, a dual-chamber MFC achieved an 85.8% decolorization efficiency after 48 hours. researchgate.net

Table 2: Bacterial Degradation of Direct Red 80

| Microorganism/System | Condition | Degradation/Decolorization Efficiency | Time | Reference(s) |

| Pseudomonas stutzeri (Isolate BD 05) | Not specified | 73.67% ± 0.47 | Not specified | sciencetechindonesia.com |

| Bacillus firmus (immobilized) | Anoxic | 97.8% (decolorization) | 12 hours | researchgate.net |

| Dual Chamber Microbial Fuel Cell | Anodic/Cathodic | 85.8% (decolorization) | 48 hours | researchgate.net |

| Mixed anaerobic sulfate-reducing bacteria | Anaerobic | Metabolites (aniline, 1,4 diamine benzene) detected | Not specified | researchgate.net |

Table 3: Mentioned Chemical Compounds

Advanced Analytical Methodologies for Research and Monitoring

Spectroscopic Techniques for Degradation Product Analysis

Spectroscopic methods are fundamental in the study of Direct Red 80 degradation. By examining the interaction of molecules with electromagnetic radiation, these techniques allow for the quantification of the dye and the identification of its breakdown products.

UV-Visible Spectrophotometry for Decolorization Monitoring

UV-Visible spectrophotometry is a primary and straightforward technique used to monitor the decolorization of Direct Red 80 solutions. This method measures the absorbance of light in the ultraviolet (UV) and visible regions of the spectrum. Direct Red 80 has a characteristic absorption maximum (λmax) in the visible spectrum, which is directly proportional to its concentration. ufv.brresearchgate.net The destruction of the dye's chromophore, primarily the azo bonds (–N=N–), during degradation leads to a decrease in absorbance at this wavelength, signifying color removal. ufv.br

The decolorization efficiency is typically calculated by tracking the change in absorbance over time. For example, studies on photocatalytic degradation have monitored the process by measuring the absorbance peak at 527 nm or 528 nm. ufv.brmsu.edu The percentage of decolorization is often determined using the formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

| Interactive Table 1: Application of UV-Visible Spectrophotometry in Direct Red 80 Decolorization Studies | | :--- | :--- | | Degradation Method | Monitored Wavelength (λmax) | | Photocatalysis with TiO₂/H₂O₂ | Not specified, but notes complete decolorization | | Adsorption by Chitosan (B1678972) Microspheres | 527 nm ufv.br | | Photocatalysis with TiO₂/Ag | 528 nm msu.edu | | Fungal Decolorization (S. commune) | Not specified, but notes 84.8% decolorization researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy in Reaction Pathway Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the parent Direct Red 80 molecule and its various degradation by-products. By analyzing the absorption of infrared radiation which causes specific molecular vibrations, researchers can deduce the structural changes that occur during degradation.

The FTIR spectrum of intact Direct Red 80 shows characteristic peaks for its functional groups. The azo bonds (–N=N–), which are key to its color, show a characteristic peak. ufv.br Other significant peaks correspond to sulfonate groups (S=O) and aromatic structures (benzene and naphthalene (B1677914) rings). ufv.br During degradation, the disappearance or reduction in intensity of these characteristic peaks, especially the azo bond peak, confirms the breakdown of the dye's structure. Conversely, the appearance of new peaks can indicate the formation of new functional groups, such as those in aromatic amines, which are common degradation products. This information is vital for piecing together the reaction pathway.

| Interactive Table 2: Characteristic FTIR Peaks for Direct Red 80 and Potential Degradation Products | | :--- | :--- | | Functional Group | Significance in Degradation Analysis | | –N=N– (azo bond) | The disappearance of its characteristic peak indicates the cleavage of the chromophore. ufv.br | | Benzene (B151609) and Naphthalene Rings | Absorption in the UV region corresponds to these rings; changes indicate their degradation. ufv.br | | Aromatic Amines | The appearance of new peaks can confirm the formation of these degradation intermediates. |

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS) is an indispensable technique for identifying the intermediate and final products generated during the degradation of Direct Red 80. MS works by separating ions based on their mass-to-charge ratio (m/z), which allows for the determination of the molecular weights of the various metabolites. royalsocietypublishing.org

When combined with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), its power is significantly enhanced. researchgate.netmdpi.com This "hyphenated" approach allows for the separation of the complex mixture of degradation products before they are analyzed by the mass spectrometer. In the context of Direct Red 80 degradation, LC-MS has been used to identify intermediate products, providing crucial evidence for the proposed degradation pathways. dntb.gov.ua For example, identifying specific smaller molecules in treated samples confirms the cleavage of the parent dye's azo bonds and subsequent transformations. researchgate.net

Chromatographic Separation Techniques for Complex Mixtures

The breakdown of a large molecule like Direct Red 80 results in a complex mixture of smaller organic compounds. Chromatographic techniques are essential to separate these components for individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) in Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for studying the degradation of non-volatile compounds like Direct Red 80. p2infohouse.org It separates components of a mixture based on their differential interactions with a stationary phase (a column) and a mobile phase (a solvent). najah.edu

In the analysis of Direct Red 80 degradation, HPLC is used to:

Quantify the parent dye: By monitoring the area of the chromatographic peak corresponding to Direct Red 80, researchers can accurately track its disappearance over time. p2infohouse.org

Monitor intermediates: The appearance and subsequent disappearance of new peaks in the chromatogram indicate the formation and further degradation of intermediate products. p2infohouse.org

This technique, often paired with a diode-array detector, allows for the analysis of complex solutions and provides a more detailed picture of the degradation mechanism than spectrophotometry alone. p2infohouse.orgnajah.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

While many degradation products of Direct Red 80 are non-volatile, some treatment processes can lead to the formation of smaller, volatile by-products. nih.govresearchgate.netoiv.intmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying these compounds. icm.edu.pl

In GC-MS, the sample is vaporized and the components are separated in a gas chromatograph before being identified by a mass spectrometer. researchgate.net This method can reveal the extent of mineralization of the original dye. For instance, the identification of subsequent metabolites like sodium 4-aminoazobenzene-4′-sulfonate has been achieved using GC-MS, providing insight into the degradation pathway. researchgate.net The absence of characteristic peaks in the GC-MS spectra after treatment can suggest the mineralization of the target compound into low-molecular-weight fragments like CO2 and water. icm.edu.pl

Electrochemical Detection Methods in Research Settings

Electrochemical detection methods offer a sensitive, convenient, and often rapid approach for the determination of dyes like Direct Red 80 in various media. researchgate.net These techniques are founded on the principle of converting a biological or chemical event into a measurable electronic signal, typically by exploiting the electroactive nature of the target analyte. mdpi.comnih.gov The core of this analysis involves an electrode system where an applied electrical potential induces redox reactions (oxidation or reduction) of the dye, generating a current that is proportional to its concentration. mdpi.com

Research has focused on developing highly sensitive sensors through the modification of electrode materials. A notable example is the fabrication of a gold nanoparticle-modified carbon paste electrode for the determination of C.I. Direct Red 80. researchgate.net This sensor operates on a two-step process involving an initial accumulation of the dye on the electrode surface under open-circuit conditions, followed by voltammetric measurement. researchgate.net Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed for both qualitative and quantitative analysis. researchgate.net

The performance of these electrochemical methods is highly dependent on optimizing experimental parameters. For the gold nanoparticle-modified electrode, key conditions such as the supporting electrolyte medium, pH, and accumulation time were fine-tuned to maximize sensitivity. researchgate.net Studies found that a 0.1 M phosphate (B84403) buffer solution at a pH of 3.0 provided the optimal environment for the voltammetric measurements. researchgate.net Under these conditions, the sensor demonstrated a linear response to the dye's concentration and achieved a low detection limit, proving its efficacy for detecting Direct Red 80 in environmental samples like natural water and sewage with good accuracy. researchgate.net Other research into the electrochemical degradation of Direct Red 80 has explored various anode materials, including iron, polypyrrole (PPy), and boron-doped diamond (BDD), to monitor the removal of the dye, further highlighting the versatility of electrochemical principles in studying this compound. researchgate.net

Table 1: Performance of a Gold Nanoparticle-Modified Carbon Paste Electrode for Direct Red 80 Detection

| Parameter | Value / Range | Source |

| Analytical Method | Differential Pulse Voltammetry (DPV) | researchgate.net |

| Working Electrode | Gold nanoparticle-modified carbon paste | researchgate.net |

| Supporting Electrolyte | 0.1 M Phosphate Buffer | researchgate.net |

| Optimal pH | 3.0 | researchgate.net |

| Linear Range 1 | 5.0 × 10⁻⁸ M to 5.0 × 10⁻⁷ M | researchgate.net |

| Linear Range 2 | 5.0 × 10⁻⁷ M to 3.0 × 10⁻⁶ M | researchgate.net |

| Detection Limit (S/N=3) | 1.15 × 10⁻⁸ M | researchgate.net |

Advanced Microscopy for Material-Dye Interactions (e.g., SEM)

Advanced microscopy techniques are indispensable for visualizing and understanding the interaction between Direct Red 80 and various materials at a micro and nano level. These methods provide critical insights into how the dye is adsorbed onto surfaces, integrated into matrices, or stains biological structures.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of materials before and after dye interaction. In a study investigating the use of potato peels as a low-cost adsorbent for Direct Red 80, SEM was used to analyze the surface texture of the peels. iwaponline.com This analysis is crucial for understanding the mechanisms of adsorption, revealing how the dye molecules bind to the porous structure of the adsorbent material. Similarly, SEM has been employed to characterize biochar decorated with cobalt ferrite (B1171679), a material used for the photodegradation of Direct Red 80, providing information on its structural properties which are essential for its catalytic activity. dntb.gov.ua

In the field of histopathology, where Direct Red 80 is widely known as Sirius Red, advanced microscopy is used to study its staining properties, particularly with collagen and amyloid. medchemexpress.com Confocal Laser Microscopy (CLM) is utilized to evaluate the production and distribution of collagen in tissues after staining with Direct Red 80. medchemexpress.com This technique, often combined with fluorescence, allows for sensitive and specific visualization of collagen fibers. nih.gov Unlike traditional polarized light microscopy, which can be affected by sample orientation, fluorescent imaging of the stained collagen provides a consistent signal, enabling more accurate quantitative assessment. nih.gov These microscopic investigations are fundamental to understanding the dye's utility in biological research, revealing the physical basis for its specificity in staining tissue components.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of Direct Red 80 and related azo dyes. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting its chemical behavior.

The extended conjugated system of Direct Red 80, encompassing naphthalene (B1677914) rings and multiple azo linkages, results in a delocalized electron density across the molecule. This delocalization is responsible for its characteristic color, as it lowers the energy required for electronic transitions, causing absorption in the visible region of the electromagnetic spectrum. ufv.br Specifically, the strong absorption in the visible range is attributed to the chromophoric azo groups (-N=N-), while absorption bands in the ultraviolet (UV) region correspond to the benzene (B151609) and naphthalene rings. ufv.br

Advanced computational methods have been used to investigate these electronic properties. DFT calculations help in understanding the molecular orbital structure, which in turn predicts the spectroscopic properties of the dye. Reactivity descriptors, derived from quantum chemical calculations, can predict the most likely sites for electrophilic or nucleophilic attack, offering insights into the dye's reactivity and potential degradation pathways. tandfonline.com

Table 1: Calculated Electronic Properties of Azo Dyes from Quantum Chemical Studies

| Property | Description | Significance for Direct Red 80 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and the energy of electronic transitions (color). |

| Chemical Potential (µ) | A measure of the escaping tendency of electrons from a stable system. | Influences the direction of charge transfer in interactions. |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | A harder molecule is less reactive. |

| Global Softness (s) | The reciprocal of global hardness. | A softer molecule is more reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Predicts the electrophilic nature of the molecule. |

This table is a generalized representation based on typical quantum chemical studies of azo dyes. tandfonline.com Specific values for Direct Red 80 free acid would require dedicated calculations.

Molecular Dynamics Simulations of Dye-Material Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the interactions between dye molecules and various materials at an atomic level. rsc.org These simulations model the movement of atoms and molecules over time, providing a dynamic picture of processes like adsorption, which is crucial for developing effective dye removal technologies. rsc.org

Studies on similar dye-material systems have shown that MD simulations can accurately predict the affinity of a dye for a surface. rsc.org For example, by calculating the radial distribution function (RDF) and interaction energies, researchers can determine which parts of the dye molecule interact most strongly with the adsorbent. rsc.org This detailed understanding of the adsorption mechanism at the molecular level complements experimental findings from adsorption isotherm and kinetic studies. rsc.org

Density Functional Theory (DFT) in Degradation Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Direct Red 80, DFT is a valuable tool for predicting its degradation mechanisms, particularly in advanced oxidation processes (AOPs). mdpi.comrsc.org AOPs involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can break down complex organic molecules like azo dyes into simpler, less harmful compounds. mdpi.com

DFT calculations can be used to model the reaction pathways between Direct Red 80 and these reactive species. mdpi.com By calculating the activation energies for different potential reactions, researchers can identify the most energetically favorable degradation routes. mdpi.com For example, DFT can help determine which bonds in the Direct Red 80 molecule are most susceptible to attack by hydroxyl radicals. This could involve hydrogen atom transfer (HAT), radical adduct formation, or single electron transfer (SET) mechanisms. mdpi.commdpi.com

Furthermore, DFT can be used to study the electronic properties of the dye and the generated intermediates, providing a deeper understanding of the entire degradation process. acs.orgrsc.org This theoretical insight is crucial for optimizing the conditions of AOPs to enhance the degradation efficiency of Direct Red 80 and other persistent organic pollutants. acs.org

Kinetic and Thermodynamic Modeling of Environmental Processes

The study of the environmental fate of Direct Red 80 often involves kinetic and thermodynamic modeling of processes such as adsorption and degradation. research-nexus.netmdpi.com These models are essential for understanding the rates and mechanisms of these processes and for designing effective remediation strategies.

Kinetic Modeling:

Kinetic studies describe the rate at which a process occurs. In the context of Direct Red 80 removal, various kinetic models are applied to experimental data to determine the controlling mechanism of the adsorption or degradation process. researchgate.netnih.gov

Commonly used kinetic models include:

Pseudo-first-order model: Assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. research-nexus.net

Pseudo-second-order model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comnih.gov

Intra-particle diffusion model: Used to identify the diffusion mechanism and rate-controlling steps. researchgate.net

For instance, if the adsorption of Direct Red 80 onto an adsorbent is best described by the pseudo-second-order model, it suggests that the rate-limiting step is chemical adsorption. mdpi.comnih.gov

Thermodynamic Modeling:

Thermodynamic analysis is used to determine the spontaneity and nature of the adsorption process. By studying the effect of temperature on the adsorption equilibrium, key thermodynamic parameters can be calculated. nih.govjmaterenvironsci.com

Table 2: Thermodynamic Parameters for Adsorption Processes

| Parameter | Symbol | Information Provided |

| Gibbs Free Energy Change | ΔG° | Indicates the spontaneity of the process. A negative value signifies a spontaneous process. mdpi.com |

| Enthalpy Change | ΔH° | Indicates whether the process is endothermic (positive value) or exothermic (negative value). mdpi.com |

| Entropy Change | ΔS° | Indicates the degree of randomness at the solid-liquid interface during the process. mdpi.com |

For example, a negative ΔG° for the adsorption of Direct Red 80 would indicate that the process is feasible and spontaneous. mdpi.com The values of ΔH° and ΔS° provide further insight into the energetic and entropic changes associated with the adsorption. mdpi.com

Chemometric Approaches in Process Optimization and Data Analysis

Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and experiments, and to provide maximum chemical information by analyzing chemical data. researchgate.net In the study of Direct Red 80, chemometric techniques are applied for process optimization, data analysis, and modeling. ufv.brmozello.com

Process Optimization:

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. ufv.br RSM, often in conjunction with experimental designs like the Box-Behnken or Doehlert matrix, can be used to evaluate the effects of several factors (e.g., pH, initial dye concentration, adsorbent dose) on the removal of Direct Red 80. ufv.brmdpi.com This allows for the identification of the optimal conditions for maximizing dye removal efficiency. irost.ir

Data Analysis:

Multivariate data analysis techniques are employed to analyze complex datasets generated from spectroscopic or chromatographic measurements. researchgate.net Principal Component Analysis (PCA) can be used to identify patterns and clustering in the data, while Partial Least Squares (PLS) regression can be used to build predictive models. unimore.itnih.gov For example, these methods can be applied to spectral data to discriminate between samples or to quantify the concentration of Direct Red 80 in a mixture. researchgate.netmdpi.com

The integration of chemometrics in the study of Direct Red 80 facilitates a more efficient and comprehensive understanding of its behavior and the processes for its removal. researchgate.net By enabling the optimization of experimental conditions and the extraction of meaningful information from complex data, chemometrics plays a crucial role in developing sustainable and effective solutions for dealing with this and other textile dyes. mozello.commdpi.com

Specialized Research Applications and Material Science Integration

Histological Staining Research Methodologies and Mechanism Investigations

Direct Red 80, often known by its synonym Sirius Red, is a prominent dye in histopathology. medchemexpress.com It is principally used for staining collagen and amyloid in tissue sections. medchemexpress.comtargetmol.comresearchgate.net The staining procedure typically involves preparing a solution of Direct Red 80 in saturated aqueous picric acid for collagen or an alkaline solution for amyloid. medchemexpress.comresearchgate.net The resulting stained structures appear red. medchemexpress.com

A common protocol for collagen staining involves several key steps. Initially, de-waxed and hydrated paraffin (B1166041) sections are prepared. emory.edu An optional step includes staining nuclei with Weigert's hematoxylin. emory.edu The core of the method involves incubating the tissue sections in a Picro-Sirius Red solution, which is a solution of Direct Red 80 in picric acid. nih.gov This is followed by washing steps, typically with acidified water, to remove excess and non-specifically bound dye. medchemexpress.comtargetmol.comnih.gov For instance, a typical procedure might involve a 30-minute incubation in 0.1% Direct Red 80 diluted in saturated aqueous picric acid, followed by a 2-minute wash in 0.01 M HCl. medchemexpress.comtargetmol.com Pre-treatment with phosphomolybdic acid is also a common step to render the cytoplasm colorless. medchemexpress.comtargetmol.com

Elucidation of Dye-Biomolecule Binding Mechanisms (e.g., Collagen, Amyloid)

The utility of Direct Red 80 in histology is rooted in the specific binding mechanisms between the elongated, anionic dye molecules and the cationic biomolecules of interest. nih.gov

Collagen: The binding of Direct Red 80 to collagen is a well-studied phenomenon. The long, planar molecules of the dye align themselves parallel to the long axis of collagen fibers. nih.gov This ordered arrangement of dye molecules along the collagen fibril is crucial for the enhancement of collagen's natural birefringence when viewed under polarized light. emory.edunih.gov This property allows for the specific detection and differentiation of collagen types, as thicker, more organized fibers (like Type I collagen) exhibit a strong yellow to orange birefringence, while thinner fibers (like Type III collagen) appear green. emory.edu The interaction is primarily based on the electrostatic attraction between the sulfonate groups of the dye and the basic amino acid residues of the collagen molecule. mdpi.com Specifically, the dye is thought to bind to the Gly-X-Y repeating fragment of the collagen helical structure. mdpi.com

Amyloid: Direct Red 80 is also employed to stain amyloid deposits. medchemexpress.comresearchgate.net Similar to its interaction with collagen, the dye molecules are believed to align with the β-pleated sheet structure characteristic of amyloid fibrils. nih.gov This alignment results in a distinct red color under bright-field microscopy and a characteristic apple-green birefringence under polarized light, which is a key diagnostic feature for amyloidosis. researchgate.net The binding mechanism is thought to involve hydrogen bonding and electrostatic interactions between the dye and the amyloid protein. nih.gov

Application in Advanced Imaging Techniques (e.g., Confocal Laser Microscopy)

The fluorescent properties of Direct Red 80 have enabled its use in advanced imaging techniques, most notably confocal laser scanning microscopy (CLSM). medchemexpress.comresearchgate.netmdpi.com CLSM offers a non-destructive method for imaging and quantifying collagen in tissue sections and scaffolds with high resolution. researchgate.net When stained with Direct Red 80, collagen fibers can be visualized and their distribution and production can be evaluated. medchemexpress.com This is particularly valuable in studies investigating tissue remodeling, fibrosis, and the efficacy of therapeutic interventions. researchgate.net